tert-butyl methyl(1-(4-(1-methyl-1H-pyrazol-5-yl)phthalazin-1-yl)piperidin-4-yl)carbamate
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Overview
Description
tert-butyl N-methyl-N-{1-[4-(1-methyl-1H-pyrazol-5-yl)phthalazin-1-yl]piperidin-4-yl}carbamate: is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a pyrazole ring, a phthalazine moiety, and a piperidine ring
Preparation Methods
The synthesis of tert-butyl N-methyl-N-{1-[4-(1-methyl-1H-pyrazol-5-yl)phthalazin-1-yl]piperidin-4-yl}carbamate involves multiple steps, including amination, reduction, esterification, and condensation reactions. One reported synthetic route starts from 1-methyl-1H-pyrazol-5-amine, which undergoes a series of transformations to yield the final product . The overall yield of this synthetic route is approximately 59.5% .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, and diphenylphosphoryl azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-methyl-N-{1-[4-(1-methyl-1H-pyrazol-5-yl)phthalazin-1-yl]piperidin-4-yl}carbamate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Industrial Applications: It is used in the development of new materials and catalysts due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-{1-[4-(1-methyl-1H-pyrazol-5-yl)phthalazin-1-yl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives and phthalazine-containing molecules. Compared to these compounds, tert-butyl N-methyl-N-{1-[4-(1-methyl-1H-pyrazol-5-yl)phthalazin-1-yl]piperidin-4-yl}carbamate is unique due to its combination of a pyrazole ring, a phthalazine moiety, and a piperidine ring.
Properties
Molecular Formula |
C23H30N6O2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[1-[4-(2-methylpyrazol-3-yl)phthalazin-1-yl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C23H30N6O2/c1-23(2,3)31-22(30)27(4)16-11-14-29(15-12-16)21-18-9-7-6-8-17(18)20(25-26-21)19-10-13-24-28(19)5/h6-10,13,16H,11-12,14-15H2,1-5H3 |
InChI Key |
XWFADENMNZWCPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=NN=C(C3=CC=CC=C32)C4=CC=NN4C |
Origin of Product |
United States |
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